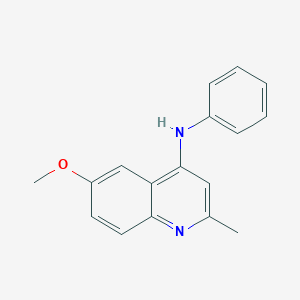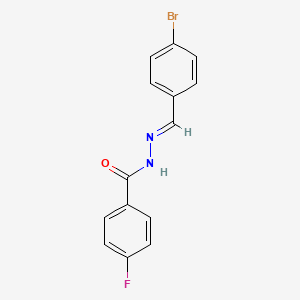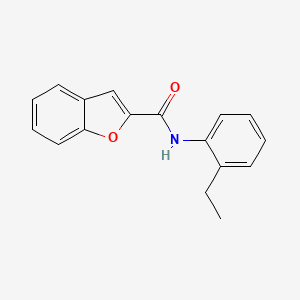![molecular formula C16H22FN3O3S B5566455 N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyrrolidine ring, a morpholine ring, a carbonyl group, and a fluorine atom. The pyrrolidine ring is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecule’s structure is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen. This ring is not planar due to sp3 hybridization, which allows for increased three-dimensional coverage .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide, due to its complex structure, plays a significant role in the synthesis of various heterocyclic compounds. The compound serves as an intermediate in the synthesis of thienopyrimidines, which have been shown to inhibit tumor necrosis factor alpha and nitric oxide, highlighting their potential in medicinal chemistry research for developing new therapeutic agents (H. Lei et al., 2017). Similarly, its utility extends to the construction of new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, underscoring its versatility in synthetic organic chemistry (H. Madkour et al., 2010).
Fluorination and Electrophilic Substitution
The fluorinated moiety within the compound's structure makes it a candidate for research in the field of fluorine chemistry, where its reactions and transformations can be studied. For instance, studies on the electrochemical fluorination of nitrogen-containing carboxylic acids provide insights into the synthesis of perfluoroacid fluorides, indicating the compound's relevance in developing fluorine-containing pharmaceuticals and agrochemicals (T. Abe et al., 1992).
Pharmacological Applications
Beyond its synthetic utility, the compound has implications in pharmacological research. It has been involved in studies for the discovery of potent renin inhibitors, showing promise in the treatment of hypertension. The optimization of its structure has led to the development of novel benzimidazole derivatives with potent renin inhibitory activity and improved pharmacokinetic profiles, demonstrating its potential as a lead compound in drug discovery (Hidekazu Tokuhara et al., 2018).
Photophysical and Fluorescent Studies
Furthermore, the compound's derivatives have been explored in photophysical studies, focusing on their fluorescent properties. Research into 2-morpholino pyridine compounds, for example, has revealed their potential as highly emissive fluorophores in both solution and the solid state, highlighting the role of such compounds in the development of new materials for optical and electronic applications (Masayori Hagimori et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-[[(2S,4S)-4-fluoro-1-(5-methylthiophene-2-carbonyl)pyrrolidin-2-yl]methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3S/c1-11-2-3-14(24-11)15(21)20-10-12(17)8-13(20)9-18-16(22)19-4-6-23-7-5-19/h2-3,12-13H,4-10H2,1H3,(H,18,22)/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBARXMWGXDPIPF-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(CC2CNC(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N2C[C@H](C[C@H]2CNC(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)
![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)